2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzoxazole moiety with an indole derivative, linked through a sulfanyl group and an aceto-hydrazide bridge. Its intricate molecular architecture suggests significant biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole derivative, which is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group. The indole derivative is synthesized separately, often involving Fischer indole synthesis or other indole-forming reactions. The final step involves the condensation of the benzoxazole-sulfanyl intermediate with the indole derivative in the presence of aceto-hydrazide under controlled conditions, such as reflux in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis for larger batches. This includes scaling up the reaction volumes, ensuring consistent quality and yield, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow chemistry could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The benzoxazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzoxazole and indole derivatives in various chemical environments.
Biology
Biologically, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest it may inhibit certain enzymes or receptors involved in disease pathways, making it a promising lead compound for new drug candidates.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its complex aromatic structure.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and indole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl group may enhance binding affinity through additional interactions, while the aceto-hydrazide bridge provides structural flexibility.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N,N-DIMETHYLACETAMIDE: Similar in structure but with different substituents, affecting its reactivity and biological activity.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Another related compound with a benzothiazole ring, showing different chemical and biological properties.
Uniqueness
The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities.
Properties
Molecular Formula |
C28H31N5O3S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C28H31N5O3S/c1-27(2)12-18-13-28(3,15-27)16-32(18)17-33-21-10-6-4-8-19(21)24(25(33)35)31-30-23(34)14-37-26-29-20-9-5-7-11-22(20)36-26/h4-11,18,35H,12-17H2,1-3H3 |
InChI Key |
UYPQZWUSCLBYON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CSC5=NC6=CC=CC=C6O5)C)C |
Origin of Product |
United States |
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